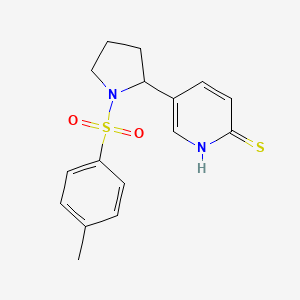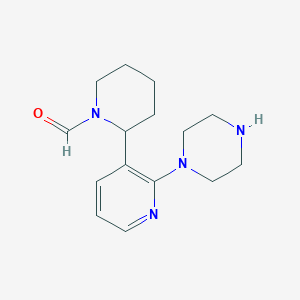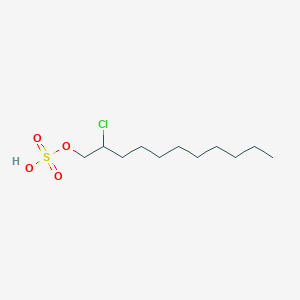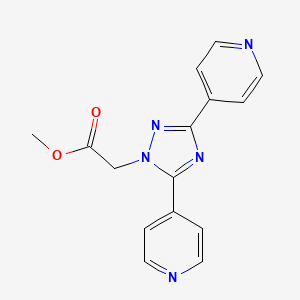
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a synthetic organic compound that features a pyrazole ring, an isoxazole ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the isoxazole ring. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a drug candidate for treating diseases such as cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Similar in structure but with a different ester group.
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide: Contains a pyrazole ring but differs in the amide functional group.
3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Features a pyrazole ring with different substituents
Uniqueness
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is unique due to its combination of a pyrazole ring, an isoxazole ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C11H14N4O3 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
ethyl 4-[(4-aminopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H14N4O3/c1-3-17-11(16)10-9(7(2)18-14-10)6-15-5-8(12)4-13-15/h4-5H,3,6,12H2,1-2H3 |
InChI-Schlüssel |
QZPQUEHIPPNZRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1CN2C=C(C=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)










![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)

![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)
